![molecular formula C17H21NO4S2 B5646045 5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B5646045.png)
5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves complex reactions tailored to introduce specific functional groups and achieve desired structural characteristics. For instance, Prugh et al. (1991) synthesized a series of thiophene-2-sulfonamides with varied 5-substituents to optimize their inhibitory potency against carbonic anhydrase and water solubility, showcasing the intricate balance between structural modifications and biological activity in the synthesis of sulfonamides (Prugh et al., 1991).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide is characterized by a combination of aromatic rings, heteroatoms, and functional groups that confer distinct physical and chemical properties. The structure of a similar compound, as elucidated through spectroscopic techniques like FT-IR, NMR, and UV, reveals insights into the electronic configuration and molecular interactions within the molecule (Saraç, 2020).
Chemical Reactions and Properties
Sulfonamides typically engage in a range of chemical reactions, reflecting their reactivity and potential for diverse biological applications. The synthesis and characterization of different sulfonamide derivatives, as reported by Noreen et al. (2017), demonstrate the versatility of these compounds in chemical transformations and their subsequent biological effects (Noreen et al., 2017).
properties
IUPAC Name |
5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-3-14-7-8-16(23-14)24(19,20)18-10-12-9-13-5-4-6-15(21-2)17(13)22-11-12/h4-8,12,18H,3,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFAWJOJZCENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CC3=C(C(=CC=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide |
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